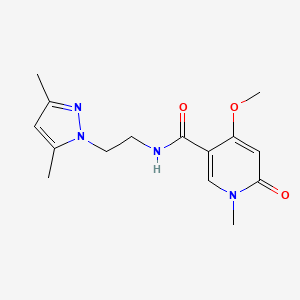

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic heterocyclic compound featuring a pyrazole ring and a dihydropyridine core. The pyrazole moiety (3,5-dimethyl substitution) is linked via an ethyl group to the dihydropyridine scaffold, which contains a methoxy group at position 4, a methyl group at position 1, and a carboxamide at position 2.

For example, pyrazole-ethyl-dihydropyridine hybrids are often designed to enhance target binding and metabolic stability .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-10-7-11(2)19(17-10)6-5-16-15(21)12-9-18(3)14(20)8-13(12)22-4/h7-9H,5-6H2,1-4H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQSWWSNVZESRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CN(C(=O)C=C2OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is part of the pyrazole class of compounds, which are known for their diverse pharmacological effects

Mode of Action

Pyrazole compounds are known to interact with various biological targets, leading to a range of effects.

Biochemical Pathways

Pyrazole compounds are known to have broad-ranging effects, suggesting they may interact with multiple pathways

Result of Action

Given the diverse pharmacological effects of pyrazole compounds, it is likely that this compound has multiple effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound’s storage temperature is room temperature, suggesting it is stable under normal conditions.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 366.4 g/mol. The structure includes a dihydropyridine core substituted with a pyrazole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 2034551-98-7 |

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds demonstrated efficacy against a range of bacterial and fungal strains. Specifically, derivatives with similar structural features to the compound have shown promising results against E. coli and Staphylococcus aureus .

2. Anti-inflammatory Properties

Compounds containing the pyrazole moiety have been reported to possess anti-inflammatory effects. For instance, derivatives were tested in vivo using carrageenan-induced edema models, showing up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations . This suggests potential therapeutic applications in inflammatory diseases.

3. Anticancer Activity

The compound's structure suggests possible anticancer properties. Pyrazole derivatives have been linked to inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies on related compounds have shown significant cytotoxic effects against breast cancer cells .

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing novel pyrazole derivatives similar to the compound . The synthesized compounds were characterized using spectroscopic techniques and evaluated for their biological activities, revealing strong antimicrobial and anti-inflammatory effects .

Case Study 2: In Vivo Studies

In vivo studies involving the administration of pyrazole derivatives demonstrated significant reductions in inflammation markers in animal models. These findings support the hypothesis that the compound may exert similar effects due to its structural analogies with other active pyrazoles .

Comparison with Similar Compounds

Pyrazole-Linked Analogues

highlights several pyrazole-containing compounds, such as:

- N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine: Features a thiazole ring instead of dihydropyridine. The methylene linker (vs.

- N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine : Replaces the dihydropyridine-carboxamide with a pyridine-amine group. The absence of the carboxamide may reduce hydrogen-bonding capacity, critical for target engagement in antimicrobial activity .

Key Structural Trends :

- Linker Length : Ethyl linkers (as in the target compound) may improve binding affinity compared to shorter methylene linkers by allowing optimal spatial arrangement.

Dihydropyridine Derivatives with Alternative Heterocycles

The compound N-(4-(1H-tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide () replaces the pyrazole-ethyl group with a tetrazole-phenyl moiety. Tetrazole is a bioisostere for carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capacity. However, the phenyl group introduces steric bulk, which may reduce solubility compared to the ethyl-linked pyrazole in the target compound .

Thiadiazole and Triazole Analogues

lists compounds like N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide, which incorporate sulfur-rich heterocycles. Thiadiazoles are known for electron-withdrawing effects, which can modulate redox properties. However, the absence of a dihydropyridine core in these analogues limits direct comparison in terms of kinase or antimicrobial targeting .

Comparative Data Table

Q & A

Q. How to scale up synthesis while maintaining process control?

- Answer : Implement Quality by Design (QbD) principles:

- PAT (Process Analytical Technology) : Use inline FTIR or Raman spectroscopy for real-time monitoring.

- Risk assessment : FMEA (Failure Mode and Effects Analysis) to prioritize critical parameters (e.g., temperature control).

- Membrane separation : Nanofiltration to remove impurities during continuous flow synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.